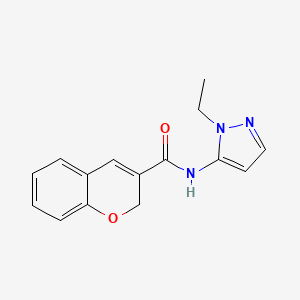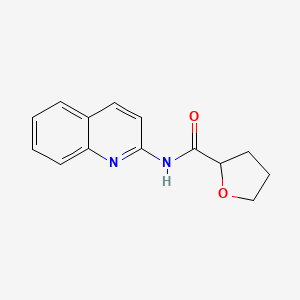
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide, also known as EPC, is a synthetic compound that has gained significant attention in the field of chemical research due to its potential therapeutic applications. EPC is a heterocyclic compound that consists of a pyrazole ring and a chromene ring. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide is not fully understood, but studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. The compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting angiogenesis, the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its yield is typically high. N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation of N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide is its poor solubility in water, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide. One area of focus is the development of N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide derivatives with improved solubility and bioavailability. Another area of focus is the investigation of the compound's potential as a treatment for other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide and its potential therapeutic applications.
Synthesemethoden
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 3-acetylchromone with 2-ethylpyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-hydroxycoumarin with 2-ethylpyrazole in the presence of a base such as sodium hydride. The yield of N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide obtained using these methods is typically high, making them suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anticancer, and antifungal properties. N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has been tested in vitro and in vivo, and the results have been promising. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide has also been shown to have antifungal activity against various strains of fungi.
Eigenschaften
IUPAC Name |
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-18-14(7-8-16-18)17-15(19)12-9-11-5-3-4-6-13(11)20-10-12/h3-9H,2,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSSUVKGGQJJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylpyrazol-3-yl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methyl-1,3-thiazol-5-yl)methyl]-5-thiophen-2-yl-1,3,4-oxadiazol-2-one](/img/structure/B7544846.png)
![(5E)-3-(furan-2-ylmethyl)-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7544850.png)

![2-[(5,8-difluoroquinolin-4-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7544865.png)

![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1-pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B7544872.png)
![2-oxo-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B7544877.png)

![2-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenylacetamide](/img/structure/B7544884.png)
![4-methyl-5-[2-[methyl-(4-methylcyclohexyl)amino]acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7544886.png)
![(3-Chlorophenyl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7544890.png)
![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
![2-[Methyl(propan-2-yl)amino]-1-pyrrolidin-1-ylethanone](/img/structure/B7544931.png)